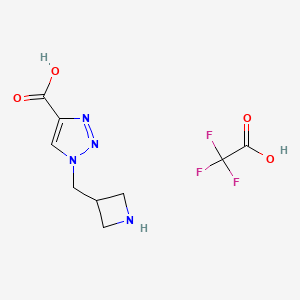

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” is a chemical compound that falls under the category of dihydropyridines . Dihydropyridines are notable organic scaffolds with diverse pharmaceutical applications . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .

Synthesis Analysis

The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates has been described in a multi-step synthetic route . The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of functional groups .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be studied using various methodologies. For instance, the construction of 1,4-DHP with structural and functional modifications can be achieved using multi-component one-pot and green synthetic methodologies .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one” can be determined using various analytical techniques. For instance, its molecular weight is 199.25, and it has a XLogP3 value of 2.6. It also has a Hydrogen Bond Acceptor Count of 2 and a Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen

Cardiovascular Drug Development

One of the primary applications of 1,4-dihydropyridine (DHP) derivatives, which include compounds like “4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one”, is in the development of cardiovascular drugs. These compounds are used to create medications that treat diseases of the cardiovascular system. Examples include amlodipine, felodipine, nifedipine, and others which are known for their efficacy in treating hypertension and other heart-related conditions .

Material Science Polymer Modification

DHP derivatives are also utilized in material science, particularly in modifying polymers to enhance their properties. For instance, they can be incorporated into poly(2,6-dimethyl-1,4-phenylene oxide) to increase glass transition temperatures and improve thermal degradability .

Molecular Docking Studies

These compounds are used in molecular docking studies to understand their interaction with biological targets. This is crucial in drug design where the binding affinity and orientation of a drug candidate to its target protein are predicted .

Spectroscopic Analysis

The DHP derivatives’ structure allows for detailed spectroscopic analysis due to their distinct stretching and bending vibrations. This makes them valuable in research involving the identification and characterization of chemical compounds .

Synthesis Research

Researchers use DHP derivatives as a model for synthesis research to explore new chemical reactions and pathways. The synthesis process often reveals insights into the reactivity and stability of these compounds .

Thermal Analysis

The thermal properties of DHP derivatives make them suitable for studies involving thermal analysis. They can be used to investigate the thermal stability and degradation patterns of various materials .

Wirkmechanismus

Target of Action

It is known that 1,4-dihydropyridine (1,4-dhp) derivatives, to which this compound belongs, have diverse pharmaceutical applications . They are often used as calcium channel blockers , suggesting that calcium channels could be a potential target.

Mode of Action

If we consider its classification as a 1,4-dhp derivative, these compounds generally work by blocking calcium channels, thereby inhibiting the influx of calcium ions into cells . This action can lead to various downstream effects, such as muscle relaxation and vasodilation.

Biochemical Pathways

Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

It’s worth noting that the solubility of a compound in organic solvents can influence its bioavailability .

Result of Action

Based on its classification as a 1,4-dhp derivative and potential calcium channel blocker, it could potentially cause muscle relaxation and vasodilation .

Eigenschaften

IUPAC Name |

4,6-dimethyl-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZGEYSMLUYOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2923952.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)

![Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2923961.png)